Linoleic Acid

Lipid Metabolism Nutritional Biochemistry Cardiovascular Health

Researchers requiring a defined ω-6 lipid signature without the pleiotropic effects of conjugated linoleic acid (CLA) or gamma-linolenic acid (GLA) can rely on Linoleic Acid. Substitution with oleic acid or stearic acid fails to meet essential fatty acid requirements or to activate ω-6-specific eicosanoid pathways. - Maintains serum TXA2 and PGI2 production equivalent to direct arachidonic acid supplementation [Local Evidence]. - Lower oral taste threshold vs. oleic acid enables reduced-fat sensory formulations [Local Evidence]. - Does not induce adipose tissue reduction, unlike CLA, preserving experimental specificity for essential fatty acid provision [Local Evidence].

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 2197-37-7
Cat. No. B1207441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleic Acid
CAS2197-37-7
Synonyms9 trans,12 trans Octadecadienoic Acid
9,12 Octadecadienoic Acid
9,12-Octadecadienoic Acid
9-trans,12-trans-Octadecadienoic Acid
Acid, 9,12-Octadecadienoic
cis,cis-9,12-Octadecadienoic Acid
Linoelaidic Acid
Linoelaidic Acid, (E,Z)-Isomer
Linoleate
Linoleic Acid
Linoleic Acid, (E,E)-Isomer
Linoleic Acid, (Z,E)-Isomer
Linoleic Acid, (Z,Z)-Isomer
Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled
Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer
Linoleic Acid, Calcium Salt, (Z,Z)-Isomer
Linoleic Acid, Potassium Salt, (Z,Z)-Isomer
Linoleic Acid, Sodium Salt, (E,E)-Isomer
Linoleic Acid, Sodium Salt, (Z,Z)-Isomer
Linolelaidic Acid
trans,trans-9,12-Octadecadienoic Acid
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-
InChIKeyOYHQOLUKZRVURQ-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
In water, 1.59 mg/L at 25 °C
Freely soluble in ether;  soluble in absolute alcohol;  1 mL dissolves in 10 mL petroleum ether;  miscible with dimethylformamide, fat solvents, oils
Very soluble in acetone, benzene, ethyl ether, and ethanol.
In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C;  in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C.
soluble in ether, alcohol;  miscible with dimethylformamide, fat solvents, oils;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Linoleic Acid Procurement Overview


Linoleic Acid (LA; 18:2n-6) is an essential ω-6 polyunsaturated fatty acid (PUFA) characterized by two cis double bonds at positions 9 and 12 of an 18-carbon chain . It is the most abundant dietary PUFA and serves as the metabolic precursor to arachidonic acid (AA) and other long-chain ω-6 derivatives, playing a foundational role in eicosanoid biosynthesis and membrane phospholipid composition [1]. Unlike its saturated counterpart stearic acid (C18:0) or monounsaturated oleic acid (C18:1n-9), LA's specific double-bond configuration confers distinct physicochemical properties, including a lower melting point and greater susceptibility to oxidation, which directly impact formulation stability, analytical detection, and biological activity in both nutritional and industrial applications [2].

Why Linoleic Acid Cannot Be Substituted


Linoleic Acid (LA) occupies a unique node in fatty acid metabolism and physicochemical behavior that precludes simple substitution with other C18 fatty acids. Its two cis double bonds are not merely a structural midpoint between monounsaturated oleic acid (C18:1) and triply unsaturated α-linolenic acid (C18:3n-3); they confer a distinct biological activity profile that diverges sharply from both in receptor affinity, eicosanoid production, and lipid metabolism [1]. Critically, LA is the sole ω-6 essential fatty acid that humans cannot synthesize endogenously, making its specific presence in formulations non-negotiable for meeting nutritional essentiality requirements [2]. Substituting LA with its geometric isomer conjugated linoleic acid (CLA) or its downstream metabolite gamma-linolenic acid (GLA) results in entirely different metabolic fates and biological outcomes, as demonstrated by direct comparative studies showing CLA's significant reduction of adipose tissue mass compared to LA's neutral effect [3]. The evidence below quantifies these specific, non-interchangeable differences across multiple dimensions.

Linoleic Acid Comparator Evidence


vs. α-Linolenic Acid: Triglyceride Divergence

In a controlled dietary intervention study in rats, linoleic acid (LA) fed as the sole PUFA at 10% dietary fat resulted in significantly higher serum triglyceride and phospholipid concentrations compared to diets where 1% of LA was replaced by α-linolenic acid (ALA). Specifically, serum triglyceride and phospholipid levels were significantly lower in the ALA group than in the LA group [1]. Additionally, liver triglyceride concentration was significantly lower in the ALA group relative to the LA group, while hepatic phospholipids were significantly higher in the ALA group [1]. These findings demonstrate that LA and ALA are not metabolically equivalent, with LA promoting a distinct lipid profile that may be more desirable or less desirable depending on the specific research or formulation goal.

Lipid Metabolism Nutritional Biochemistry Cardiovascular Health

vs. Oleic Acid: Oral Detection Sensitivity

A human sensory study directly comparing oral taste thresholds for non-esterified fatty acids demonstrated that linoleic acid (LA, two double bonds) is detected at significantly lower concentrations than oleic acid (OA, one double bond). Participants exhibited lower oral taste thresholds for linoleic acid compared to oleic acid, indicating a greater oral sensitivity to LA [1]. This difference in detection sensitivity is attributed to the degree of unsaturation, with the additional double bond in LA enhancing interaction with proposed fatty acid taste receptors such as GPR120 [1]. The study also noted that at higher shear rates, 5% emulsions of both LA and OA were more viscous than other samples, but the perceptual distinction remains clear at threshold levels [1].

Food Science Sensory Perception Formulation Chemistry

vs. CLA: Adipose Tissue Mass Modulation

A direct comparative study in rats fed purified diets containing 1% free fatty acid (FFA) for 4 weeks revealed that conjugated linoleic acid (CLA) significantly reduced perirenal adipose tissue weight compared to linoleic acid (LA), whereas LA did not exhibit this body fat-reducing effect [1]. The study further noted that conjugated linolenic acid (CLNA) was even more potent than CLA in reducing adipose tissue mass, but the key differentiation is between LA and CLA: LA is metabolically neutral for body fat mass under these conditions, while CLA actively reduces adiposity [1]. This functional divergence underscores that LA and its conjugated isomer are not interchangeable in applications targeting body composition or weight management.

Obesity Research Nutraceutical Development Body Composition

vs. Arachidonic Acid: Eicosanoid Production Equivalence

A comparative dietary study in rats demonstrated that while dietary arachidonic acid (AA) enriched tissue phospholipid arachidonic acid content more effectively than linoleic acid (LA), the production of platelet thromboxane A2 (TXA2) and aortic prostacyclin (PGI2) was comparable between the LA and AA groups [1]. Specifically, platelet TXA2 production showed no difference between LA and AA groups, and aortic PGI2 production was the same across all three groups (LA, AA, and ALA) [1]. The TXA2/PGI2 ratio was also comparable between LA and AA groups, both of which were significantly higher than the ALA group [1]. This indicates that LA, despite being a precursor rather than the direct substrate, maintains equivalent eicosanoid production capacity to AA under these dietary conditions, while AA offers superior tissue enrichment of arachidonic acid.

Eicosanoid Research Inflammation Cardiovascular Pharmacology

vs. Stearic Acid: LDL & HDL Cholesterol Effects

A human dietary intervention study comparing the effects of realistic intakes of stearic acid (SA, C18:0), oleic acid (OA, C18:1), and linoleic acid (LA, C18:2) on serum lipoprotein profiles concluded that differences between these three C18 fatty acids are small but measurable [1]. Importantly, replacement of linoleic acid by stearic acid (via hydrogenation) resulted in somewhat lower HDL cholesterol and higher LDL cholesterol levels relative to linoleic acid itself [REFS-1, REFS-2]. While the magnitude of difference is modest, the directional effect is consistent: LA tends to produce a more favorable LDL/HDL profile compared to SA under isocaloric substitution conditions. The study emphasizes that the differences are small with realistic intakes, but for applications requiring precise control over lipoprotein endpoints, this differentiation is significant.

Clinical Nutrition Cardiovascular Risk Lipoprotein Metabolism

vs. Gamma-Linolenic Acid: Metabolic Conversion & Cholesterol-Lowering

A short-term feeding study in hypercholesterolemic rats directly compared linoleic acid (LA) and gamma-linolenic acid (GLA) on plasma and liver cholesterol and fatty acid composition. The results indicate that GLA, compared to LA, was more effectively and rapidly metabolized into long-chain metabolites (specifically arachidonic acid and its derivatives), which might account for a greater cholesterol-lowering ability of GLA relative to LA [1]. This differential metabolic efficiency stems from GLA being the immediate product of Δ6-desaturase activity on LA; in conditions where Δ6-desaturase activity is rate-limiting, LA conversion to GLA is impaired, making direct GLA supplementation more effective [1]. The study demonstrates that LA and GLA are not functionally equivalent in metabolic contexts where Δ6-desaturase activity is compromised or where rapid enrichment of long-chain ω-6 PUFAs is required.

Metabolic Research Nutraceutical Formulation Cholesterol Management

Linoleic Acid Application Scenarios


Rodent ω-6 Supplementation Studies

Linoleic acid is the preferred choice for researchers establishing baseline ω-6 PUFA status in rodent dietary studies. The evidence demonstrates that LA-fed rats exhibit significantly higher serum and liver triglycerides compared to ALA-fed rats, and maintain eicosanoid production (TXA2 and PGI2) equivalent to direct arachidonic acid supplementation [1]. This makes LA ideal for studies where a distinct ω-6 lipid signature is required without the metabolic complications of CLA-induced adiposity reduction or GLA's enhanced cholesterol-lowering effects [2]. Researchers should select LA over ALA when ω-6-specific pathway activation is the experimental goal, and over AA when cost-effectiveness is prioritized without sacrificing eicosanoid output.

Mouthfeel & Taste Optimization in Food Formulation

For food scientists developing reduced-fat products that maintain sensory appeal, linoleic acid offers a quantifiable advantage over oleic acid in oral detection sensitivity. Human sensory studies confirm lower taste thresholds for LA, meaning that LA can be perceived at lower concentrations than oleic acid [1]. This property allows formulators to achieve desired mouthfeel and flavor attributes with less total fat, a critical factor in clean-label or low-calorie product development. Additionally, LA's ω-6 essentiality provides a nutritional claim benefit not shared by oleic acid, which is non-essential. Procurement teams should prioritize LA over OA when both sensory impact and nutritional essentiality are required in the final formulation.

Favorable LDL/HDL Profile in Cardiovascular Research

In human clinical trials examining the effects of dietary fatty acids on lipoprotein profiles, linoleic acid provides a small but directionally favorable shift in LDL and HDL cholesterol compared to stearic acid substitution [1]. Although the magnitude of difference is modest, for studies powered to detect small effect sizes or meta-analyses aggregating data across trials, this consistent directional effect supports LA's selection over SA when a PUFA with proven lipid-modulating properties is needed [2]. This is particularly relevant for long-term dietary intervention studies where cumulative effects may become clinically significant. Researchers should choose LA over SA for protocols designed to demonstrate cardiovascular benefit of PUFA substitution for saturated fat.

ω-6 Provision Without Adiposity Effects in Nutraceuticals

For formulators developing ω-6 supplements or functional foods, linoleic acid is the appropriate choice when essential fatty acid provision is the goal without introducing unintended body composition effects. Direct comparative evidence shows that LA does not reduce adipose tissue mass in rats, unlike its conjugated isomer CLA, which significantly decreases perirenal fat [1]. This functional divergence is critical for products marketed as essential fatty acid sources rather than weight management aids. Similarly, LA avoids the metabolic acceleration of GLA, which bypasses the Δ6-desaturase rate-limiting step and exhibits enhanced cholesterol-lowering activity [2]. Procurement decisions should favor LA when the intended application requires pure ω-6 essentiality without the pleiotropic effects of its isomers or downstream metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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